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Compound of Interest

Compound Name: 3,4,5-Trimethoxybenzyl alcohol

Cat. No.: B125640 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

3,4,5-Trimethoxybenzyl alcohol (CAS No: 3840-31-1), a key intermediate in the synthesis of

various pharmaceuticals and a valuable building block in organic chemistry. This document

presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, complete with detailed experimental protocols and a workflow visualization to aid in its

identification and characterization.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR,

IR, and MS analyses of 3,4,5-Trimethoxybenzyl alcohol.

¹H Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Chemical Shifts for 3,4,5-Trimethoxybenzyl alcohol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.56 s 2H Ar-H

4.62 s 2H -CH₂-

3.84 s 9H -OCH₃

1.80 t (broad) 1H -OH

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

¹³C Nuclear Magnetic Resonance (NMR) Data
Table 2: ¹³C NMR Chemical Shifts for 3,4,5-Trimethoxybenzyl alcohol

Chemical Shift (δ) ppm Assignment

153.4 C3, C5

136.9 C4

136.4 C1

104.9 C2, C6

65.4 -CH₂OH

60.9 C4-OCH₃

56.2 C3, C5 -OCH₃

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for 3,4,5-Trimethoxybenzyl alcohol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b125640?utm_src=pdf-body
https://www.benchchem.com/product/b125640?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

3470 Strong, Broad O-H stretch (alcohol)

2938, 2836 Medium C-H stretch (aliphatic)

1592, 1507 Strong C=C stretch (aromatic)

1463 Medium C-H bend (aliphatic)

1240, 1128 Strong C-O stretch (ether)

1007 Strong C-O stretch (primary alcohol)

Sample Preparation: Neat (thin film)

Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Fragmentation Data for 3,4,5-Trimethoxybenzyl alcohol

m/z Relative Intensity (%) Assignment

198 100 [M]⁺ (Molecular Ion)

183 50 [M - CH₃]⁺

169 85 [M - CH₂OH]⁺

155 30 [M - CH₃ - CO]⁺

127 25 [M - (OCH₃)₂ - H]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1. Sample Preparation: Approximately 10-20 mg of 3,4,5-Trimethoxybenzyl alcohol was

dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane

(TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

¹H NMR: Spectra were recorded on a 400 MHz spectrometer. Data was acquired with a 30°

pulse width, a relaxation delay of 1.0 second, and an acquisition time of 4 seconds. A total of

16 scans were co-added.

¹³C NMR: Spectra were recorded on the same 400 MHz spectrometer operating at a

frequency of 100 MHz for carbon. The spectrum was acquired with proton noise decoupling,

a 45° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds.

A total of 512 scans were accumulated.

Infrared (IR) Spectroscopy
1. Sample Preparation: A small drop of neat 3,4,5-Trimethoxybenzyl alcohol was placed

directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

2. Instrumentation and Data Acquisition: A Fourier-Transform Infrared (FTIR) spectrometer was

used for analysis. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution

of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the

sample analysis. A total of 32 scans were co-added for both the background and the sample

spectra.

Mass Spectrometry (MS)
1. Sample Introduction and Ionization: The sample was introduced via a gas chromatograph

(GC) equipped with a capillary column. The GC oven temperature was programmed to ramp

from 100°C to 250°C. Electron ionization (EI) was performed at a standard energy of 70 eV.

2. Mass Analysis: A quadrupole mass analyzer was used to separate the ions based on their

mass-to-charge ratio (m/z). The spectra were scanned over a mass range of 40-400 amu.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the logical workflow for the spectroscopic characterization of

3,4,5-Trimethoxybenzyl alcohol.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 3,4,5-Trimethoxybenzyl
Alcohol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b125640?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

